

Technical Guide: N6-Benzoyl-2'-deoxy-2'-fluoroadenosine (Bz-2'-F-dA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bz-2'-F-dA

Cat. No.: B168600

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N6-Benzoyl-2'-deoxy-2'-fluoroadenosine (**Bz-2'-F-dA**), a modified nucleoside analog with significant applications in the synthesis of therapeutic oligonucleotides and potential as a standalone therapeutic agent. This document details its chemical identity, supplier information, experimental protocols for its incorporation into oligonucleotides, and an exploration of its biological activities and associated signaling pathways.

Core Compound Data

Chemical Information:

Property	Value
Compound Name	N6-Benzoyl-2'-deoxy-2'-fluoroadenosine
Abbreviation	Bz-2'-F-dA
CAS Number	136834-20-3[1]
Molecular Formula	C ₁₇ H ₁₆ FN ₅ O ₄
Molecular Weight	373.34 g/mol
Synonyms	N-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide, N6-Benzoyl-2'-fluoro-2'-deoxyadenosine

Supplier Information

A variety of chemical suppliers offer **Bz-2'-F-dA** and its phosphoramidite derivative for research and development purposes. The following table lists several potential suppliers. Note: Availability and product specifications should be confirmed directly with the suppliers.

Supplier	Product Name
Biosynth	N6-Benzoyl-2'-deoxy-2'-fluoroadenosine
MedChemExpress	2'-F-Bz-A (N6-Benzoyl-2'-Fluoro-2'-deoxyadenosine)
Akonscientific	N6-Benzoyl-2'-Fluoro-2'- deoxyadenosine
CymitQuimica	N6-Benzoyl-2'-Fluoro-2'-deoxyadenosine
BOC Sciences	DMT-2'Fluoro-dA(bz) Phosphoramidite

Applications in Oligonucleotide Synthesis

Bz-2'-F-dA, in its phosphoramidite form (DMT-2'-fluoro-dA(bz) phosphoramidite), is a critical building block in the solid-phase synthesis of modified oligonucleotides. The 2'-fluoro modification confers desirable properties to the resulting oligonucleotides, including enhanced

thermal stability and increased resistance to nuclease degradation, which are crucial for therapeutic applications such as antisense oligonucleotides, siRNAs, and aptamers.

Experimental Protocol: Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of DMT-2'-fluoro-dA(bz) phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. The key steps are outlined below:

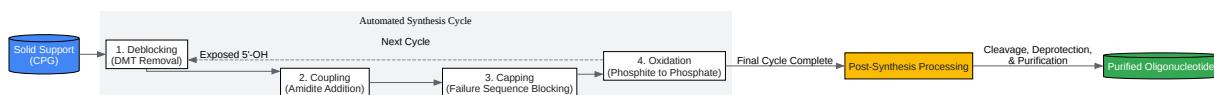
Materials:

- DMT-2'-fluoro-dA(bz) phosphoramidite
- Standard DNA/RNA phosphoramidites (e.g., DMT-dC(Ac), DMT-dG(iBu), DMT-T)
- Controlled Pore Glass (CPG) solid support
- Anhydrous acetonitrile
- Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
- Capping solutions (A and B)
- Oxidizing solution (Iodine solution)
- Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
- Cleavage and deprotection solution (e.g., Ammonium hydroxide)

Synthesis Cycle:

- Deblocking (Detriylation): The 5'-DMT protecting group is removed from the nucleoside attached to the solid support using the deblocking solution. This step exposes a free 5'-hydroxyl group for the subsequent coupling reaction.
- Coupling: The DMT-2'-fluoro-dA(bz) phosphoramidite is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-

hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.


- Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using the capping solutions. This prevents the formation of deletion mutations in the final oligonucleotide sequence.
- Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

This four-step cycle is repeated for each subsequent nucleotide addition until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Processing:

- Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by treatment with a cleavage and deprotection solution.
- Purification: The final oligonucleotide product is purified using methods such as High-Performance Liquid Chromatography (HPLC) to ensure high purity.

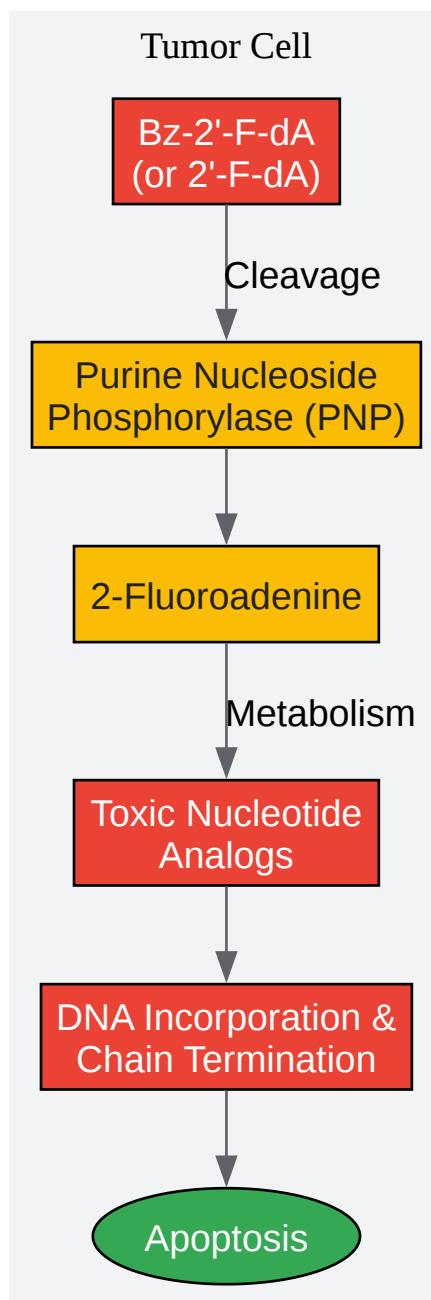
Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Automated solid-phase oligonucleotide synthesis workflow.

Biological Activity and Signaling Pathways

While **Bz-2'-F-dA** is primarily utilized in its phosphoramidite form for oligonucleotide synthesis, the nucleoside itself, and its unbenzoylated counterpart (2'-deoxy-2'-fluoroadenosine), exhibit noteworthy biological activities.


Antitumor and Antiviral Potential

Fluorinated nucleosides, as a class, are recognized for their therapeutic potential against cancer and viral infections. The introduction of a fluorine atom at the 2' position of the ribose sugar can enhance the metabolic stability of the nucleoside and influence its interaction with cellular enzymes.

One identified mechanism of action for 2'-deoxy-2'-fluoroadenosine involves its conversion into a toxic metabolite. In tumor cells that express the *E. coli* purine nucleoside phosphorylase (PNP), 2'-deoxy-2'-fluoroadenosine can be cleaved to release 2-fluoroadenine.^[2] 2-fluoroadenine can then be further metabolized into toxic adenosine nucleotide analogs, which can be incorporated into DNA, leading to chain termination and cell death.^[2] This forms the basis of a gene-directed enzyme prodrug therapy (GDEPT) approach for cancer treatment.

There is also an indication that N6-Benzoyl-2'-deoxy-2'-fluoroadenosine may modulate the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.^[1] By inhibiting survivin, the compound could potentially promote apoptosis in malignant cells.^[1] However, the precise mechanism of this interaction requires further investigation.

Potential Signaling Pathway for Cytotoxicity

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N6-Benzoyl-2'-deoxy-2'-fluoroadenosine | 136834-20-3 | NB46150 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Technical Guide: N6-Benzoyl-2'-deoxy-2'-fluoroadenosine (Bz-2'-F-dA)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168600#bz-2-f-da-cas-number-and-supplier-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com